Chemical and physical properties of 4-Biphenyl-4-yl-phenethyl alcohol
Chemical and physical properties of 4-Biphenyl-4-yl-phenethyl alcohol
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Biphenyl-4-yl-phenethyl alcohol
Introduction
4-Biphenyl-4-yl-phenethyl alcohol, systematically named 2-([1,1'-Biphenyl]-4-yl)ethanol, is an aromatic alcohol characterized by a phenethyl alcohol core structure further substituted with a biphenyl moiety. This molecule, with the CAS number 37729-18-3, represents a significant scaffold in medicinal chemistry and materials science.[1][2] The biphenyl group, a common structural motif in many pharmacologically active compounds, imparts rigidity and specific binding capabilities, while the phenethyl alcohol portion provides a reactive hydroxyl group for further functionalization and can influence the molecule's pharmacokinetic profile.[3][4][5]
This guide provides a comprehensive overview of the predicted chemical and physical properties, spectroscopic characteristics, plausible synthetic routes, and potential applications of 4-Biphenyl-4-yl-phenethyl alcohol, designed for researchers and professionals in drug development and chemical synthesis.
Predicted Physicochemical Properties
The physicochemical properties of 4-Biphenyl-4-yl-phenethyl alcohol are largely dictated by its constituent parts: the large, nonpolar biphenyl system and the more polar phenethyl alcohol backbone. Direct experimental data for this specific compound is not widely available; therefore, the following properties are predicted based on the known characteristics of biphenyl and phenethyl alcohol.[6][7][8][9][10]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₄O | Derived from the chemical structure.[1] |
| Molecular Weight | 198.26 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Biphenyl is a crystalline solid, and the increased molecular weight and planarity of the biphenyl system would favor a solid state at room temperature.[6][8] |
| Melting Point | > 70 °C | Significantly higher than phenethyl alcohol (-27 °C) due to the large, rigid biphenyl group which increases intermolecular forces. Biphenyl itself has a melting point of 69.2 °C.[8][9][10] |
| Boiling Point | > 255 °C | Expected to be considerably higher than both phenethyl alcohol (219-221 °C) and biphenyl (255 °C) due to the increased molecular mass and surface area.[8][9][10] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene, acetone) | The large hydrophobic biphenyl moiety will dominate, making the molecule poorly soluble in water, similar to biphenyl. Phenethyl alcohol has slight water solubility (2 g/100 mL), but this is expected to decrease significantly with the addition of the biphenyl group.[6][8][9][10] |
| pKa | ~16 | The pKa of the hydroxyl group is expected to be similar to that of other primary alcohols like phenethyl alcohol.[11] |
| LogP | ~2.89 | The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity.[1] |
Spectroscopic Analysis (Predicted)
The structural features of 4-Biphenyl-4-yl-phenethyl alcohol suggest a distinct spectroscopic signature.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A complex multiplet region between δ 7.2 and 7.7 ppm, corresponding to the protons of the two phenyl rings. The protons on the substituted phenyl ring of the phenethyl group will likely appear as two doublets, while the protons of the terminal phenyl ring will show a more complex pattern.
-
Aliphatic Protons: Two triplets would be expected for the ethyl chain. The methylene group adjacent to the hydroxyl (-CH₂-OH) would likely appear around δ 3.8 ppm, and the other methylene group (-Ar-CH₂-) would be around δ 2.9 ppm.
-
Hydroxyl Proton: A broad singlet, typically between δ 1.5 and 3.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the δ 125-145 ppm range. The quaternary carbons of the biphenyl linkage would be distinct.
-
Aliphatic Carbons: The carbon bearing the hydroxyl group (-CH₂-OH) is expected around δ 63 ppm, while the other methylene carbon (-Ar-CH₂-) would be around δ 39 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic absorptions around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.
-
-
Mass Spectrometry:
-
Molecular Ion (M⁺): A prominent peak at m/z = 198.
-
Fragmentation: Expect to see a significant peak at m/z = 167 due to the loss of the -CH₂OH group, forming a stable benzylic cation. Another key fragment would be at m/z = 152, corresponding to the biphenyl radical cation.
-
Proposed Synthesis Methodologies
As 4-Biphenyl-4-yl-phenethyl alcohol is not a readily available commercial product, its synthesis would be a key step for any research endeavor. Below are two plausible synthetic routes.
Method 1: Suzuki Coupling followed by Chain Elongation
This approach builds the carbon skeleton first and then introduces the alcohol functionality. The Suzuki-Miyaura cross-coupling is a powerful method for forming biaryl linkages.[12][13][14]
Step-by-step Protocol:
-
Suzuki Coupling: React 4-bromophenethyl alcohol with 4-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for Synthesis Method 1.
Method 2: Grignard Reaction with an Epoxide
This method involves the formation of a Grignard reagent from a biphenyl halide and its subsequent reaction with ethylene oxide to introduce the two-carbon alcohol chain. This is a classic method for preparing primary alcohols with a two-carbon extension.[9][15][16][17][18][19]
Step-by-step Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromo-1,1'-biphenyl with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent in an ice bath and add a solution of ethylene oxide in the same anhydrous solvent. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Acidic Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography or recrystallization.
Caption: Workflow for Synthesis Method 2.
Potential Applications and Research Directions
The structural motifs within 4-Biphenyl-4-yl-phenethyl alcohol suggest its potential utility in several areas of research and development.
-
Drug Discovery: Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[3][4][5] The phenethyl alcohol moiety is also found in various bioactive compounds and can influence properties like membrane permeability and receptor binding. This molecule could serve as a valuable intermediate for the synthesis of novel therapeutic agents.[7][20][21]
-
Materials Science: The rigid biphenyl core is a key component in the development of liquid crystals and organic light-emitting diodes (OLEDs).[3][22] The hydroxyl group of 4-Biphenyl-4-yl-phenethyl alcohol provides a point of attachment for polymerization or for grafting onto surfaces to create functional materials with specific optical or electronic properties.
Safety and Handling (Predicted)
While specific toxicity data for 4-Biphenyl-4-yl-phenethyl alcohol is not available, a precautionary approach based on related compounds is warranted.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Biphenyl itself is mildly toxic.[8] Phenethyl alcohol has low toxicity.[9] The combined molecule should be treated as potentially harmful if ingested or absorbed through the skin.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
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